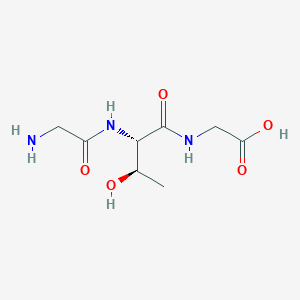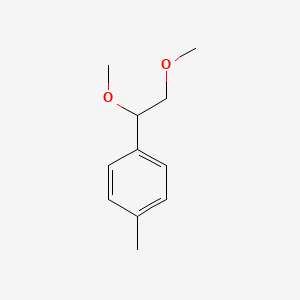
Benzene, 1-(1,2-dimethoxyethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dimethoxyethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1,2-dimethoxyethane and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as zeolites or supported metal catalysts can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the 1,2-dimethoxyethyl group and the methyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2-dimethoxy-: Similar structure but lacks the 1,2-dimethoxyethyl group.
Benzene, 1,4-dimethoxy-: Similar structure but with different substitution pattern.
Benzene, 1-(1,2-dimethoxyethyl)-: Lacks the methyl group.
Uniqueness
Benzene, 1-(1,2-dimethoxyethyl)-4-methyl- is unique due to the presence of both the 1,2-dimethoxyethyl group and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
80621-73-4 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(1,2-dimethoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)11(13-3)8-12-2/h4-7,11H,8H2,1-3H3 |
Clé InChI |
DFQPWUKAUAIODO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(COC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


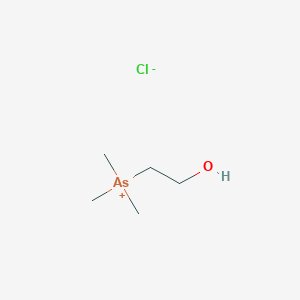
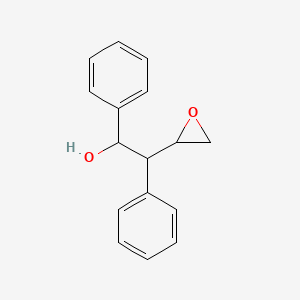
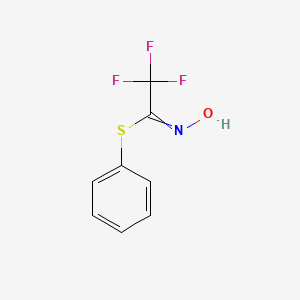
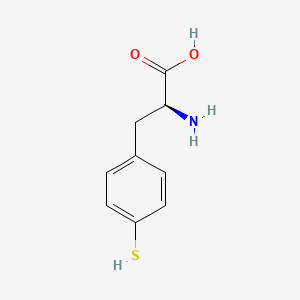
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
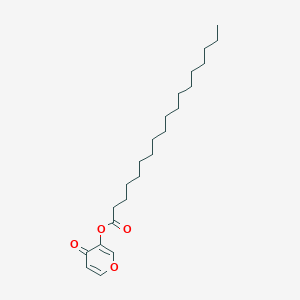
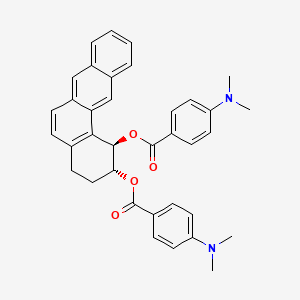
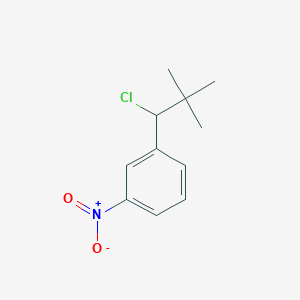
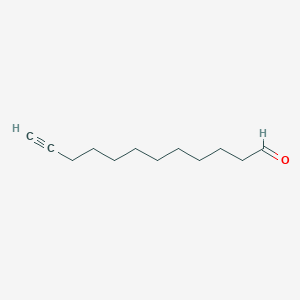
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)

